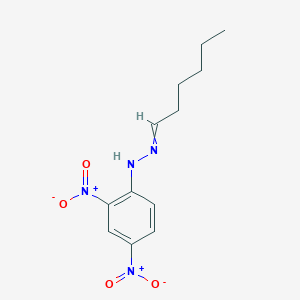

Hexanal 2,4-dinitrophenylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexanal 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C12H16N4O4 and a molecular weight of 280.2798 . It is derived from the reaction of hexanal with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry, particularly in the identification and quantification of aldehydes and ketones.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexanal 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between hexanal and 2,4-dinitrophenylhydrazine. . The reaction proceeds at room temperature, forming a bright orange or yellow precipitate, which is the hydrazone derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Hexanal 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of hexanal (addition stage) to form an intermediate, which then loses a molecule of water (elimination stage) .

Common Reagents and Conditions:

Reagents: 2,4-dinitrophenylhydrazine, methanol, sulfuric acid.

Conditions: Room temperature, typically in a methanolic solution.

Major Products: The major product of the reaction between hexanal and 2,4-dinitrophenylhydrazine is this compound itself. This compound is characterized by its bright orange or yellow color, which is indicative of the presence of the hydrazone functional group.

Applications De Recherche Scientifique

Analytical Applications

1. Carbonyl Compound Analysis

Hexanal 2,4-dinitrophenylhydrazone is primarily utilized for the qualitative and quantitative analysis of carbonyl compounds through the formation of hydrazones. This method is widely recognized for its effectiveness in identifying aldehydes and ketones in various samples, including food products and environmental samples. The reaction involves the condensation of carbonyl compounds with 2,4-dinitrophenylhydrazine to yield a colored precipitate, which can be quantified using spectrophotometry or chromatography.

Case Study: Food Safety

In a study conducted by Jun Cao et al., hexanal was analyzed in oxidized edible oils using high-performance liquid chromatography coupled with mass spectrometry (HPLC-QqQ-MS). The formation of this compound allowed for the assessment of lipid oxidation levels in food products, providing critical insights into food safety and quality control .

Environmental Applications

2. Environmental Monitoring

This compound is also employed in environmental testing to monitor aldehyde emissions from industrial processes. Its stability and sensitivity make it an ideal candidate for assessing air quality and identifying potential pollutants.

Data Table: Environmental Testing Standards

| Parameter | Methodology | Detection Limit |

|---|---|---|

| Aldehyde Concentration | HPLC with UV detection | 0.1 µg/mL |

| Sample Type | Air samples | - |

| Reference Standard | Hexanal 2,4-DNPH | - |

Research Applications

3. Microbial Transformation Studies

This compound has been utilized in microbial transformation studies to track the metabolism of hexanal by various microorganisms. The formation of hydrazones serves as a marker for the presence of carbonyl compounds during microbial degradation processes.

Case Study: Microbial Screening

A study highlighted the use of DNPH assays to screen mutant strains of Rhodococcus rhodochrous that could accumulate specific steroid compounds. The application of hexanal derivatives facilitated the identification of mutants capable of enhanced substrate conversion, demonstrating its utility in biotechnological applications .

Mécanisme D'action

The mechanism of action of hexanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds to the carbon-oxygen double bond of hexanal, forming an intermediate compound. This intermediate then undergoes elimination, losing a molecule of water to form the final hydrazone product . This reaction is commonly used to identify the presence of aldehydes and ketones due to the distinct color change that occurs.

Comparaison Avec Des Composés Similaires

Hexanal 2,4-dinitrophenylhydrazone can be compared with other 2,4-dinitrophenylhydrazones derived from different aldehydes and ketones:

Ethanol 2,4-dinitrophenylhydrazone: Formed from the reaction of ethanal with 2,4-dinitrophenylhydrazine.

Propanone 2,4-dinitrophenylhydrazone: Formed from the reaction of propanone with 2,4-dinitrophenylhydrazine.

Uniqueness: this compound is unique due to its specific reactivity with hexanal, resulting in a distinct hydrazone derivative that can be easily identified by its color. This makes it particularly useful in analytical applications where precise identification of aldehydes is required.

Propriétés

Numéro CAS |

1527-97-5 |

|---|---|

Formule moléculaire |

C12H16N4O4 |

Poids moléculaire |

280.28 g/mol |

Nom IUPAC |

N-[(Z)-hexylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3/b13-8- |

Clé InChI |

SJUYYAXVFFVQNX-JYRVWZFOSA-N |

SMILES |

CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES isomérique |

CCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.